![molecular formula C15H18ClN3O2 B2896061 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide CAS No. 1432436-58-2](/img/structure/B2896061.png)

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

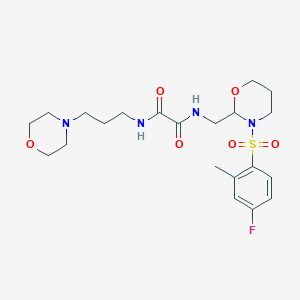

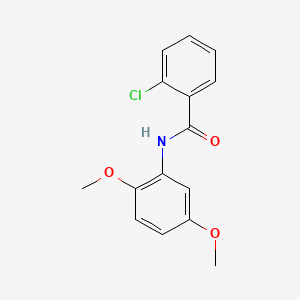

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The chloromethyl group attached to the oxadiazole ring and the propanamide group attached to the phenyl ring could potentially make this compound reactive and suitable for further chemical modifications .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The chloromethyl and propanamide groups could then be introduced through subsequent reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the chloromethyl group, and the propanamide group attached to the phenyl ring. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo nucleophilic substitution reactions, and the propanamide group, which could participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar propanamide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Properties

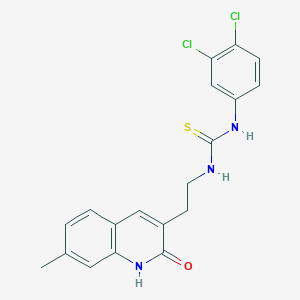

Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of azole derivatives from specific propanehydrazide and their N′-phenylcarbamoyl derivatives. This includes a variety of oxadiazoles, triazoles, and thiadiazole derivatives. Some of these compounds exhibited antibacterial activity against specific strains, highlighting their potential as antibacterial agents (Tumosienė et al., 2012).

Anticancer Potential : A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized and evaluated as drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating their potential as drug candidates for treating Alzheimer's disease (Rehman et al., 2018).

Urease Inhibition : Novel bi-heterocyclic compounds demonstrated potent inhibitory activity against the urease enzyme, suggesting their application in treating diseases related to urease activity. These compounds also showed minimal cytotoxicity, making them promising therapeutic agents (Abbasi et al., 2020).

Photoluminescent Properties

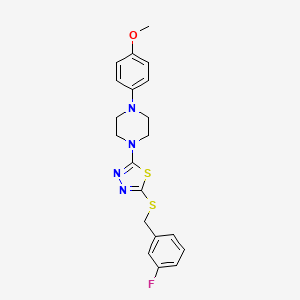

- Mesomorphic Behavior and Photoluminescence : Studies on 1,3,4-oxadiazole derivatives have investigated their phase behaviors and photoluminescent properties. Compounds exhibited cholesteric and nematic mesophases, along with strong blue fluorescence emission, indicating their potential use in optical and electronic applications (Han et al., 2010).

Safety And Hazards

Future Directions

properties

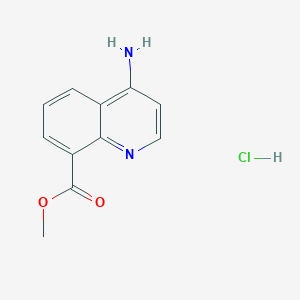

IUPAC Name |

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c1-3-11-6-4-5-10(2)15(11)18-13(20)7-8-14-17-12(9-16)19-21-14/h4-6H,3,7-9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDGEXQLPKUBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CCC2=NC(=NO2)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)

![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)

![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)

![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)